
Methyl 4-(4-cyclopropylidenepiperidine-1-carbonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-cyclopropylidenepiperidine-1-carbonyl)benzoate, also known as CPP or CPPene, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to a class of compounds called piperidine derivatives, which have been shown to have various pharmacological effects.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Methyl 4-(4-cyclopropylidenepiperidine-1-carbonyl)benzoate is a compound of interest in the synthesis of complex chemical structures and the study of chemical reactions. For instance, the reaction of 2-imino-4-methyl-2H-1-benzopyran-3-carbonitrile with active methylene compounds leads to the formation of polyheterocyclic systems, illustrating the reactivity of compounds containing cyclopropyl groups and their derivatives in generating diverse chemical structures (O'callaghan et al., 1996). This showcases the potential of such molecules in contributing to the synthesis of novel organic compounds with varying chemical properties.
Biological Applications and Functional Group Transformations
This compound and similar compounds also find relevance in biological applications, particularly as building blocks in the synthesis of biologically active molecules. The synthesis of Schiff base derivatives from precursors like methyl 4-(4-aminostyryl) benzoate, characterized for their potential as intermediates in the synthesis of biologically relevant compounds, highlights the versatility of such chemical entities in medicinal chemistry (Mohamad, Hassan, & Yusoff, 2017). These findings indicate the compound's utility in designing novel therapeutic agents by enabling the introduction of various functional groups through chemical reactions.
Photopolymerization Applications
Furthermore, the development of photoinitiators for nitroxide-mediated photopolymerization utilizes compounds with similar functional groups to this compound. Such compounds serve as decomposable photoinitiators, underlining the importance of cyclopropyl and carbonyl functional groups in materials science for initiating polymerization processes under UV irradiation (Guillaneuf et al., 2010). This illustrates the compound's potential application in the development of new materials and coatings with specific properties controlled by light.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with proteins such asSqualene–hopene cyclase . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes.
Mode of Action
It’s known that many similar compounds work by binding to their target proteins and modulating their activity . This interaction can lead to changes in the biochemical pathways within the cell.
Biochemical Pathways
Given its potential interaction with squalene–hopene cyclase, it may influence thesterol biosynthesis pathway . This could have downstream effects on cell membrane integrity and function.
Result of Action
Modulation of sterol biosynthesis could potentially affect cell membrane structure and function, influencing cellular processes such as signal transduction, cell growth, and cell death .
Action Environment
The action, efficacy, and stability of Methyl 4-(4-cyclopropylidenepiperidine-1-carbonyl)benzoate can be influenced by various environmental factors. These can include the pH of the environment, the presence of other interacting molecules, and temperature . .
Propriétés
IUPAC Name |
methyl 4-(4-cyclopropylidenepiperidine-1-carbonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-21-17(20)15-6-4-14(5-7-15)16(19)18-10-8-13(9-11-18)12-2-3-12/h4-7H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUMMXKWVNJTDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(=C3CC3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

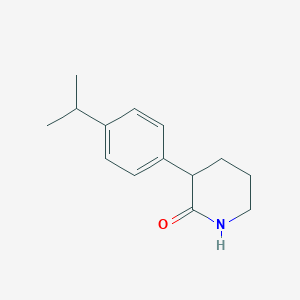
![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2426418.png)
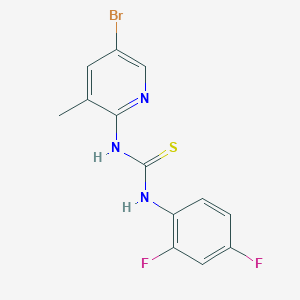
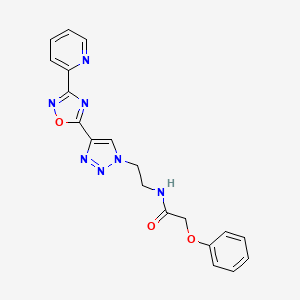
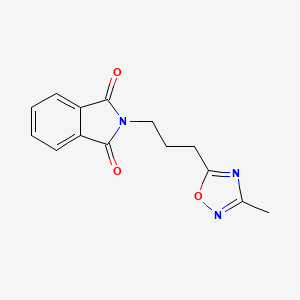
![8'-Methoxy-11b'-methyl-5',6',11',11b'-tetrahydrospiro[cyclohexane-1,1'-[1,3]oxazolo[3',4':1,2]pyrido[3,4-b]indol]-3'-one](/img/structure/B2426422.png)
![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2426423.png)
![3-{3-[(2-Chlorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2426424.png)
![ethyl 5-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2426426.png)
![2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid](/img/structure/B2426429.png)
![2-phenyl-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2426432.png)
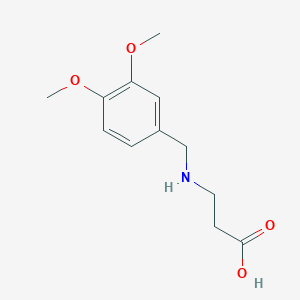
![[4-Ethyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2426435.png)
